Formyl-l-lysine
Overview
Description
Formyl-l-lysine is a modified amino acid derived from lysine, where a formyl group (-CHO) is attached to the epsilon-amino group of lysine. This compound is significant in biochemistry and molecular biology due to its role in post-translational modifications of proteins, particularly in the regulation of chromatin function .
Mechanism of Action
Target of Action
For-L-Lys-OH, also known as Fmoc-Lys-OH, is a derivative of the essential amino acid L-lysine . It is commonly used in the synthesis of active compounds . The primary targets of For-L-Lys-OH are proteins and enzymes that interact with L-lysine .
Mode of Action
The mode of action of For-L-Lys-OH involves its interaction with its targets, leading to changes in their function. For instance, L-lysine α-oxidase (LO), one of L-amino acid oxidases, deaminates L-lysine with the yield of H2O2, ammonia, and α-keto-ε-aminocaproate . This dual mechanism of action, depletion of L-lysine and formation of H2O2, targets tumor growth .
Biochemical Pathways
For-L-Lys-OH affects several biochemical pathways. One of the key pathways is the L-lysine metabolic pathway. In plants, this includes the saccharopine pathway to α-aminoadipate and decarboxylation of lysine to cadaverine . Another pathway is the dehydrogenase pathway involved in the synthesis of L-lysine in Corynebacterium glutamicum .
Pharmacokinetics
It is known that the compound’s bioavailability can be influenced by its chemical structure and the environment in which it is administered .
Result of Action
The result of For-L-Lys-OH’s action can vary depending on the context. For instance, in the context of cancer treatment, the action of L-lysine α-oxidase, which deaminates L-lysine, has been reported to have cytotoxic, antitumor, antimetastatic, and antitumor activity .
Biochemical Analysis
Biochemical Properties
For-L-Lys-OH interacts with various enzymes, proteins, and other biomolecules. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), indicating its role in the formation of peptides . The Fmoc group is rapidly removed by base, which is essential in peptide synthesis .
Cellular Effects
For-L-Lys-OH has significant effects on various types of cells and cellular processes. For instance, in type 2 diabetic patients, L-lysine supplementation improved glycemic control, decreased protein glycation, and insulin resistance . This indicates that For-L-Lys-OH could potentially influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of For-L-Lys-OH at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The Fmoc group in For-L-Lys-OH is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), indicating its role in the formation of peptides .
Temporal Effects in Laboratory Settings
The effects of For-L-Lys-OH over time in laboratory settings have been observed in various studies. For instance, Fmoc or Boc mono-substituted cyclo(L-Lys-L-Lys)s were synthesized and served as organogelators enabled to form stable thermo-reversible organogels .
Dosage Effects in Animal Models
The effects of For-L-Lys-OH vary with different dosages in animal models. For instance, in a study on rats, L-lysine supplementation improved glycemic control, decreased protein glycation, and insulin resistance .
Metabolic Pathways
For-L-Lys-OH is involved in several metabolic pathways. L-lysine catabolic routes in plants include the saccharopine pathway to a-aminoadipate and decarboxylation of lysine to cadaverine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Formyl-l-lysine can be synthesized through the reaction of lysine with formylating agents. One common method involves the reaction of N-α-Boc-lysine with 3-deoxypentosone, which results in the formation of this compound . The reaction conditions typically include semi-preparative ion-exchange chromatography and nuclear magnetic resonance (NMR) spectroscopy for identification.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using protected lysine derivatives. The process often includes the temporary protection of the N-α amino group by copper chelation while the N-ε amino group is reacted with a formylating agent .
Chemical Reactions Analysis
Types of Reactions: Formyl-l-lysine undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxyl group.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The formyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of carboxylated lysine derivatives.
Reduction: Formation of hydroxymethylated lysine derivatives.
Substitution: Formation of substituted lysine derivatives with different functional groups.
Scientific Research Applications
Formyl-l-lysine has numerous applications in scientific research:
Comparison with Similar Compounds
N-α-Formyl-N-ε-glucosyl-l-lysine: A Schiff base formed from the reaction of lysine with glucose.
N-α-Formyl-N-ε-fructosyl-l-lysine: An Amadori compound formed from the reaction of lysine with fructose.
N-α,N-ε-Difructosyl-l-lysine: A di-Amadori compound formed from the reaction of lysine with two fructose molecules.
Uniqueness: Formyl-l-lysine is unique due to its specific role in post-translational modifications and its impact on chromatin function. Unlike other glycated lysine derivatives, this compound is involved in the regulation of gene expression and chromatin structure, making it a valuable compound for studying epigenetic mechanisms .
Properties
IUPAC Name |
(2S)-6-amino-2-formamidohexanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c8-4-2-1-3-6(7(11)12)9-5-10/h5-6H,1-4,8H2,(H,9,10)(H,11,12)/t6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEIRDDOGFQXEH-LURJTMIESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)NC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)NC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101346973 | |
Record name | Formyl-l-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101346973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19729-28-3 | |
Record name | Formyl-l-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101346973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of conformationally restricted dipeptides like Ac-L-(αMe)Phe-L-Lys-OH in relation to sweeteners?
A1: Researchers have synthesized conformationally restricted dipeptides, such as Ac-L-(αMe)Phe-L-Lys-OH and Ac-D-(αMe)Phe-L-Lys-OH, as potential sweeteners. These compounds are analogs of "anti-aspartame-type" sweeteners. Interestingly, both compounds were found to be tasteless. [] X-ray diffraction studies, including a detailed structural analysis of Ac-D-(αMe)Phe-L-Lys-OH, helped explain the lack of sweet taste in these compounds using a sweet perception model. [] This research highlights the importance of specific spatial arrangements of chemical groups for eliciting a sweet taste response.
Q2: How is For-L-Lys-OH used in peptide synthesis, specifically in creating collagen-like structures?
A2: For-L-Lys-OH, often utilized in its protected form Boc-Gly-L-Pro-L-Lys-OH, plays a crucial role in synthesizing collagen-like peptides. [] These peptides mimic the repeating Gly-Pro-X sequence characteristic of collagen. Researchers employed a stepwise approach, combining Boc-Gly-L-Pro-L-Lys-OH with other tripeptides like Boc-Gly-L-Pro-L-Pro-OH and Boc-L-Ala-Gly-L-Pro-OH to create oligopeptides of defined lengths. [] Subsequently, these oligopeptides are covalently linked, forming longer polypeptides with structures resembling collagen.
Q3: Can you elaborate on the use of tetrahydrothiazole-2-thione in the synthesis of For-L-Lys-OH derivatives?
A3: Tetrahydrothiazole-2-thione (TTT) offers a more efficient method for selectively protecting the side chain amino group of For-L-Lys-OH compared to traditional reagents. [] This method involves the formation and subsequent decomposition of a lysine-copper complex. TTT is used to decompose this complex, yielding Nα-Boc-Nε-Fmoc-L-Lys-OH, a derivative with a selectively protected side chain. [] This technique is advantageous due to its speed, completeness of reaction, and ease of byproduct removal.
Q4: What unique structural features were observed in the crystal structure of a D,L-alternating peptide incorporating For-L-Lys-OH?
A4: Researchers investigated the crystal structure of a D,L-alternating peptide, H-(L-Tyr-D-Tyr)4-L-Lys-OH, incorporating For-L-Lys-OH at the C-terminus. [] The peptide crystallized in a tetragonal system, forming a double-stranded right-handed antiparallel β-helix. [] Two molecules were present in the asymmetric unit, showcasing the complexity of this structure. This specific arrangement, revealed through X-ray diffraction, provides valuable insights into the three-dimensional conformation and potential biological activities of D,L-alternating peptides containing For-L-Lys-OH.
Q5: How are neo-C-glycopeptides incorporating For-L-Lys-OH synthesized and what is their potential application?
A5: Neo-C-glycopeptides, incorporating For-L-Lys-OH as a structural element, have been synthesized as potential tools for studying carbohydrate-protein interactions. [] A key step involves coupling a protected dipeptide, α-N(Fmoc)-ε-N(tBoc)-L-Lys-Gly-OBn, derived from For-L-Lys-OH, with various α-C-galactose derivatives. [] This coupling reaction utilizes DCC/HOBt conditions. The resulting neo-C-glycopeptides are envisioned as probes to understand and potentially modulate these crucial biological interactions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.